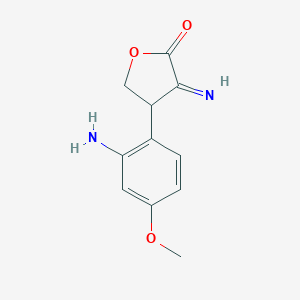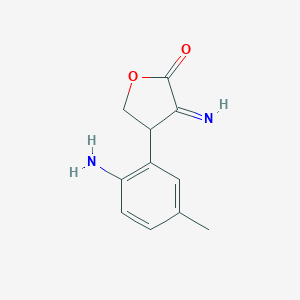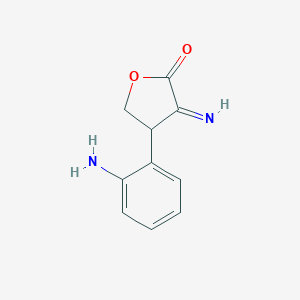![molecular formula C18H14FN3O2S B292430 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione, also known as FPTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FPTD is a derivative of thienodiazepine and has been found to have a wide range of pharmacological effects. In
Wissenschaftliche Forschungsanwendungen
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has shown potential applications in medical research, particularly in the field of neuroscience. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and insomnia. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Additionally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The exact mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that helps to regulate the activity of neurons in the brain. By enhancing the activity of GABA receptors, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione may help to reduce the activity of neurons, leading to its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been found to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its anxiolytic effects. 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has also been found to increase the duration of sleep and reduce the time it takes to fall asleep, suggesting its sedative effects. Additionally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been found to reduce the frequency and duration of seizures in animal models, suggesting its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has been found to have a low toxicity profile, making it a safe compound to use in lab experiments. However, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione has a low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione research. One potential direction is to explore its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione could be further studied for its anxiolytic and sedative effects, potentially leading to the development of new treatments for anxiety disorders and insomnia. Finally, 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione could be studied for its anticonvulsant effects, potentially leading to the development of new treatments for epilepsy.
Synthesemethoden
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,5-dimethoxytetrahydrofuran to form 4-(4-fluorophenyl)-2,5-dimethoxytetrahydrofuran. This intermediate compound is then reacted with thionyl chloride and thiourea to form the thienodiazepine ring system. The final step involves the reaction of the thienodiazepine intermediate with methyl iodide to form 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione.
Eigenschaften
Molekularformel |
C18H14FN3O2S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
11-(4-fluorophenyl)-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O2S/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
UTBUTFFVHSHVSV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Kanonische SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methoxyphenyl)-3,4-dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292347.png)
![2-(2-fluorophenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292348.png)
![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292349.png)
![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)